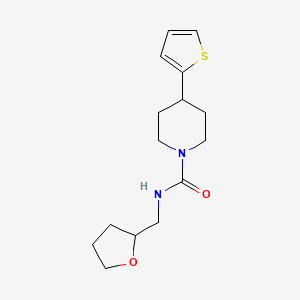

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide

Description

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a synthetic compound featuring a piperidine core substituted with a thiophen-2-yl group at the 4-position and a carboxamide moiety linked to a tetrahydrofuran-2-ylmethyl group. This structure combines aromatic (thiophene) and heterocyclic (tetrahydrofuran, piperidine) components, which may influence its physicochemical properties, metabolic stability, and biological activity.

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-thiophen-2-ylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2S/c18-15(16-11-13-3-1-9-19-13)17-7-5-12(6-8-17)14-4-2-10-20-14/h2,4,10,12-13H,1,3,5-9,11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJRDODGYJVRJSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)N2CCC(CC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydrofuran and thiophene derivatives. These intermediates are then coupled using appropriate reagents and reaction conditions to form the final product. Common methods include nucleophilic substitution reactions, where the tetrahydrofuran derivative acts as a nucleophile, and the thiophene derivative as an electrophile.

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields, using catalysts to speed up the reactions, and implementing purification techniques to obtain a high-purity final product. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions often use alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further modified or used in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide can be used to study enzyme inhibition, receptor binding, and other biological interactions. Its potential as a pharmacological agent is also being explored.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine-Carboxamide Derivatives with Varied Heterocyclic Substituents

- Structure : (R)-1-(1-(naphthalen-1-yl)ethyl)-N-((tetrahydro-2H-pyran-4-yl)methyl)piperidine-4-carboxamide.

- Key Differences : Replaces the tetrahydrofuran-2-ylmethyl group with a tetrahydro-2H-pyran-4-ylmethyl substituent.

- Synthesis : Yield of 78% via reductive amination .

- Metabolic Stability : Demonstrated moderate microsomal stability in human liver microsomes (HLM) with a half-life of ~45 minutes, attributed to the pyran ring’s resistance to oxidative metabolism .

- Molecular Weight : 381.2 g/mol (ES + MS) .

Target Compound :

- Hypothesized Metabolic Stability : The tetrahydrofuran group may confer lower metabolic stability compared to pyran due to furan’s susceptibility to oxidative ring-opening.

Thiophene-Substituted Piperidine Derivatives

Compound 17 () :

- Structure : 4-(thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide.

- Key Differences : Replaces the carboxamide-linked tetrahydrofuran group with a trifluoromethylphenylbutanamide chain.

Compound 19 () :

- Structure : N-(2-carbamoylphenyl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide.

- Key Differences : Features a thiophene-2-carbonyl group directly attached to the piperidine nitrogen, introducing additional hydrogen-bonding sites.

- Physicochemical Impact : The carbonyl group may reduce blood-brain barrier permeability compared to the target compound’s tetrahydrofuranmethyl group .

Opioid-Inspired Analogs with Thiophene Moieties

Thiofuranyl Fentanyl () :

- Structure : N-(1-phenethylpiperidin-4-yl)-N-phenylthiophene-2-carboxamide.

- Key Differences: Incorporates a phenyl-phenethyl pharmacophore common in opioids, diverging from the target compound’s non-opioid design.

- Relevance : Highlights the versatility of thiophene in modulating receptor binding; however, the target compound’s lack of a phenethyl group likely eliminates µ-opioid receptor affinity .

Data Table: Structural and Metabolic Comparison

Key Findings and Implications

Heterocyclic Substituents :

- Pyran derivatives (e.g., Compound 17, ) exhibit superior metabolic stability over tetrahydrofuran analogs due to reduced oxidative susceptibility .

- Thiophene positioning (e.g., 2-yl vs. 3-yl) influences electronic properties and steric interactions, as seen in opioid-inspired analogs .

Synthetic Challenges :

- Low yields in analogs like Compound 11 (14%, ) suggest steric hindrance or reactivity issues with bulky substituents .

Pharmacological Potential: The target compound’s lack of opioid-like substituents (e.g., phenethyl groups) may redirect its activity toward non-CNS targets, such as enzyme inhibition (e.g., E6/E6AP, as suggested by ) .

Biological Activity

N-((tetrahydrofuran-2-yl)methyl)-4-(thiophen-2-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant studies that highlight its pharmacological significance.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a thiophene moiety and a tetrahydrofuran group. This structural configuration is significant as both thiophene and piperidine are known to impart various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Derivative : The starting material is often a piperidine compound, which is reacted with thiophene derivatives.

- Introduction of Tetrahydrofuran : The tetrahydrofuran moiety is introduced through alkylation or acylation reactions.

- Final Purification : The product is purified using chromatography techniques to obtain the desired compound in high purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown cytotoxic effects against various cancer cell lines, including:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | FaDu (hypopharyngeal tumor) | 0.5 |

| Compound B | HCT116 (colon cancer) | 0.004 |

These findings suggest that the presence of the thiophene and piperidine rings may enhance their interaction with cellular targets involved in cancer progression.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that compounds with similar frameworks possess activity against Mycobacterium tuberculosis and other pathogenic bacteria:

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| N-(4-thiophenyl) derivative | M. tuberculosis | 2 |

| Piperidine analog | Staphylococcus aureus | 0.06 |

These results indicate that modifications to the piperidine structure can lead to enhanced antimicrobial efficacy.

Mechanistic Insights

Mechanistic studies reveal that these compounds may induce apoptosis in cancer cells by disrupting cell cycle regulation and modulating apoptosis-related proteins. For example, the inhibition of cyclin-dependent kinases (CDKs) has been observed in certain derivatives, leading to G2/M phase arrest and subsequent cell death.

Case Studies

Several case studies have documented the biological activity of related compounds:

- Case Study on Anticancer Effects : A study demonstrated that a piperidinothiosemicarbazone derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction.

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of thiophene derivatives against resistant strains of bacteria, highlighting their potential as new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.